(4-(Methoxymethyl)cyclohexyl)methanol

Descripción

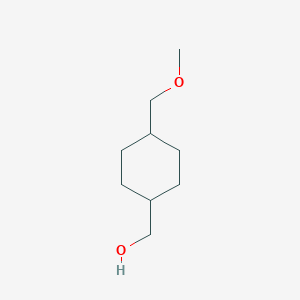

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(methoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFEWSPJQDERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072990, DTXSID10274139 | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

98955-27-2, 110928-48-8 | |

| Record name | 4-(Methoxymethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxymethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes

The construction of the 1,4-disubstituted cyclohexane (B81311) core is a critical step, which is then followed by the introduction or modification of the functional groups to yield the target molecule.

A primary route to the cyclohexane core of molecules like (4-(methoxymethyl)cyclohexyl)methanol is the catalytic hydrogenation of aromatic precursors, most notably dimethyl terephthalate (B1205515) (DMT). wikipedia.org This process typically occurs in two main stages. First, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). acs.orgresearchgate.net This step requires catalysts that can selectively reduce the benzene (B151609) ring without affecting the ester groups. rsc.org

The second stage involves the reduction of the ester groups in DMCD to hydroxymethyl groups, yielding 1,4-cyclohexanedimethanol (B133615) (CHDM). wikipedia.org This subsequent hydrogenation is a crucial step in forming the diol precursor necessary for synthesizing the target molecule. wikipedia.org

Table 1: Catalysts and Conditions for DMT Hydrogenation

| Catalyst Type | Precursor | Product | Key Findings |

|---|---|---|---|

| Trimetallic RuPtSn/Al2O3 | Dimethyl Terephthalate (DMT) | 1,4-Cyclohexanedimethanol (CHDM) | Demonstrates a synergistic effect, enabling a one-pot conversion process. acs.org |

| Bimetallic Catalysts on Carbon Nanotubes | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Achieved 80% DMT conversion with 95% selectivity for DMCD under optimized conditions. acs.org |

| Potassium-modified Ni/SiO2 | Dimethyl Terephthalate (DMT) | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | KF modification significantly improves catalyst performance, achieving up to 95% conversion and 97% selectivity. rsc.orgnih.gov |

The choice of catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the hydrogenation process. Noble metal catalysts such as palladium and ruthenium have been extensively studied, but recent research has also focused on developing more cost-effective non-precious metal catalysts, like those based on nickel. rsc.orgnih.gov The cis/trans ratio of the resulting cyclohexane derivative can also be influenced by the catalyst used. wikipedia.org

Once the diol, 1,4-cyclohexanedimethanol (CHDM), is obtained, the next step towards synthesizing this compound is the selective methoxymethylation of one of the hydroxyl groups. This transformation introduces the methoxymethyl ether functionality.

One common strategy for forming such ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org In the context of synthesizing this compound, CHDM would first be converted to its mono-alkoxide. This can be achieved by using a strong base like sodium hydride. youtube.com The resulting alkoxide would then be reacted with a methylating agent such as chloromethyl methyl ether or a similar reagent to form the methoxymethyl ether.

The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, and the reactivity of the alkylating agent. masterorganicchemistry.com Since the starting material is a diol, controlling the reaction to achieve mono-etherification instead of di-etherification is a key challenge that can be addressed by carefully controlling the stoichiometry of the reagents.

A plausible synthetic pathway is as follows:

Two-step Hydrogenation : Dimethyl terephthalate is first hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate, followed by a second hydrogenation step to produce 1,4-cyclohexanedimethanol (CHDM). wikipedia.org This is a well-established industrial process for producing CHDM, a valuable monomer in its own right.

Selective Mono-etherification : The resulting 1,4-cyclohexanedimethanol undergoes a selective mono-etherification reaction. This could be achieved via a Williamson ether synthesis approach, where one of the two hydroxyl groups is converted to a methoxymethyl ether.

Alternative strategies might involve protecting one of the hydroxyl groups of CHDM, etherifying the other, and then deprotecting the first group. However, a direct and selective etherification would be more atom-economical. The synthesis of related cyclohexylmethanol compounds has also been explored starting from diene compounds through cycloaddition reactions followed by reduction. google.com

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of the key transformations is essential for optimizing the synthesis of this compound.

The key reduction transformation in this synthesis is the hydrogenation of the ester groups of dimethyl 1,4-cyclohexanedicarboxylate to the primary alcohol groups of 1,4-cyclohexanedimethanol. This reaction typically proceeds on the surface of a heterogeneous catalyst, such as copper chromite. wikipedia.org

The mechanism involves the adsorption of the ester onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. This process, a form of hydrogenolysis, breaks the carbon-oxygen single bond of the ester and adds hydrogen to both fragments, ultimately releasing methanol (B129727) as a byproduct. wikipedia.org

The hydrogenation of the aromatic ring of dimethyl terephthalate is another critical reduction step. This reaction also occurs on a catalyst surface where hydrogen atoms are added across the double bonds of the benzene ring, leading to the formation of the saturated cyclohexane ring. The selectivity of this step is crucial to avoid the premature reduction of the ester groups. nih.gov

The formation of the methoxymethyl ether linkage is a classic example of a nucleophilic substitution reaction. The Williamson ether synthesis proceeds via an SN2 mechanism. wikipedia.org

The key steps in the mechanism are:

Deprotonation : A strong base removes the acidic proton from one of the hydroxyl groups of 1,4-cyclohexanedimethanol, creating a potent nucleophile, the alkoxide ion. youtube.com

Nucleophilic Attack : The alkoxide ion then performs a backside attack on the electrophilic carbon of the methylating agent (e.g., chloromethyl methyl ether). wikipedia.orglibretexts.org

Displacement : This concerted attack leads to the formation of a new carbon-oxygen bond and the simultaneous breaking of the carbon-halogen bond, displacing the leaving group (e.g., a chloride ion). wikipedia.org

For this SN2 reaction to be efficient, the electrophile should be sterically unhindered, which is the case for primary alkyl halides. masterorganicchemistry.com The use of polar aprotic solvents like DMSO can also enhance the rate of SN2 reactions. libretexts.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,4-Cyclohexanedimethanol (CHDM) |

| 1,4-Cyclohexanedicarboxylic acid |

| Acetaldehyde |

| Benzene |

| Carbon monoxide |

| Chloroacetic acid |

| Chloroethane |

| Chloromethyl methyl ether |

| Crotonaldehyde |

| Cyclohexane |

| Diethyl ether |

| Diethyl 1,4-cyclohexanedicarboxylate |

| Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) |

| Dimethyl terephthalate (DMT) |

| Ethylene glycol |

| Formaldehyde (B43269) |

| Hydrogen |

| Methanol |

| Mono(2-hydroxyethyl) terephthalic acid |

| Phthalic acid |

| Phthalic anhydride |

| Poly(ethylene terephthalate) (PET) |

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) |

| Polyethylene terephthalate-co-1,4-cylclohexylenedimethylene terephthalate (PETG) |

| Salicylaldehyde |

| Sodium chloride |

| Sodium ethoxide |

| Sodium hydride |

| Sodium hydroxide |

| Terephthalic acid |

| Water |

| Xylene |

Photoinduced Electron Transfer and Electrochemical Oxidation Studies

Photoinduced Electron Transfer (PET) reactions offer a powerful and environmentally friendly approach for constructing complex organic molecules by utilizing light to generate highly reactive radical intermediates under mild conditions. In the context of aliphatic alcohols, which are structurally related to this compound, PET can lead to fluorescence quenching and the initiation of various chemical transformations. Theoretical and experimental studies on chromophores in alcoholic solvents have shown that PET can occur from the solvent to the chromophore, a process facilitated by hydrogen bonding. This ultrafast intermolecular electron transfer can happen on a femtosecond timescale, often faster than diffusive solvation processes. nih.gov The mechanism involves the transfer of an electron from the alcohol to the excited state of a photosensitizer, creating a radical cation from the alcohol and a radical anion from the sensitizer (B1316253). This initial step can be followed by proton transfer to yield radical species that can engage in further reactions.

While direct PET studies on this compound are not extensively documented, research on related systems provides mechanistic insights. For instance, the photoinduced substitution reactions of halogenated alkanes with alcohols proceed via a PET mechanism involving a charge-transfer intermediate, leading to the formation of ethers. nih.gov These reactions are significant as they can occur under nonpolar conditions where traditional SN1 or SN2 pathways are unlikely. nih.gov The general process for PET involving an alcohol (ROH) and a photosensitizer (Sens) can be outlined as:

Excitation: Sens + hν → Sens*

Electron Transfer: Sens* + ROH → [Sens·⁻ ROH·⁺]

Proton Transfer: [Sens·⁻ ROH·⁺] → [Sens-H]· + RO·

The resulting alkoxy radical (RO·) can then participate in various subsequent reactions.

Electrochemical oxidation provides an alternative pathway for the functionalization of alcohols and cycloalkanes. Studies on the electrochemical oxidation of cyclohexane, the core structure of this compound, reveal that it can be converted to a mixture of cyclohexanol (B46403) and cyclohexanone, often referred to as KA oil. researchgate.net The mechanism for this transformation is complex and can be influenced by the electrode material and the electrolyte composition. researchgate.net The reaction is often initiated by the formation of a cyclohexyl radical, either through direct electrochemical oxidation at the anode or via reaction with hydroxyl radicals generated in the system. researchgate.net While water can be the oxygen source, some studies indicate that molecular oxygen is the primary source in certain systems. researchgate.net

In the case of molecules containing alcohol functionalities like cyclohexanemethanol (B47985), electrochemical oxidation can be targeted at the hydroxyl group. For instance, the TEMPO-catalyzed electrochemical oxidation of alcohols is a well-established method for converting primary alcohols to aldehydes. This process involves the oxidation of TEMPO to the corresponding oxoammonium ion, which then oxidizes the alcohol.

The electrochemical oxidation of this compound could potentially proceed through two main pathways: oxidation of the cyclohexane ring or oxidation of the primary alcohol group. The specific pathway and resulting products would depend on the reaction conditions, including the electrode potential, solvent, and supporting electrolyte.

Table 1: Mechanistic Steps in Photoinduced and Electrochemical Reactions of Alcohols

| Reaction Type | Step | Description | Key Intermediates |

|---|---|---|---|

| Photoinduced Electron Transfer | 1. Excitation | A photosensitizer absorbs light and is promoted to an excited state. | Excited Sensitizer (Sens*) |

| Photoinduced Electron Transfer | 2. Electron Transfer | The excited sensitizer accepts an electron from the alcohol. | Radical Cation of Alcohol (ROH·⁺) |

| Photoinduced Electron Transfer | 3. Proton Transfer | A proton is transferred from the alcohol radical cation. | Alkoxy Radical (RO·) |

| Electrochemical Oxidation | 1. Initiation | Formation of a radical species, either by direct oxidation at the anode or reaction with electrochemically generated species (e.g., OH·). | Cyclohexyl Radical, Hydroxyl Radical |

| Electrochemical Oxidation | 2. Oxidation | The radical intermediate reacts with an oxygen source (e.g., O₂, H₂O) and is further oxidized. | Cyclohexyl Hydroperoxide |

Catalytic Reaction Mechanisms and Optimization

The synthetic utility of this compound is largely dependent on the catalytic transformations of its primary alcohol and ether functional groups. Key reactions include catalytic oxidation, hydrogenation, and etherification, each with distinct mechanisms and optimization parameters.

Catalytic Oxidation:

The selective oxidation of the primary alcohol group in this compound to an aldehyde or carboxylic acid is a valuable transformation. A widely applied methodology is the TEMPO-catalyzed oxidation, which can utilize environmentally benign oxidants like sodium hypochlorite (B82951) or molecular oxygen. researchgate.netmdpi.com The mechanism of aerobic oxidation using a TEMPO/copper catalyst system generally involves two main stages: catalyst oxidation and substrate oxidation. mdpi.com

Catalyst Oxidation: A Cu(I) species is oxidized to a Cu(II) species in the presence of oxygen. This is coupled with the oxidation of TEMPO-H to the active nitroxyl (B88944) radical, TEMPO·. mdpi.com

Substrate Oxidation: The Cu(II) species and TEMPO· mediate the oxidation of the alcohol to the corresponding aldehyde, with water as the only byproduct. mdpi.com

Optimization of these reactions involves tuning parameters such as temperature, solvent, and the nature of the ligand on the copper catalyst. For instance, in the oxidation of various alcohols, catalyst systems like CuCl/DABCO in toluene (B28343) at 100°C have been shown to be effective. mdpi.com The selectivity for primary over secondary alcohols is a key advantage of some TEMPO-based systems. mdpi.com

Catalytic Hydrogenation/Hydrogenolysis:

While this compound is already a saturated cycloalkane, catalytic hydrogenation can be relevant in the context of its synthesis from aromatic precursors or for potential hydrogenolysis of the ether or alcohol groups under harsh conditions. For example, the synthesis of 1,4-cyclohexanedimethanol often involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. researchgate.net This reaction is typically carried out using copper-based catalysts, such as Cu/ZnO/Al₂O₃/ZrO₂, at elevated temperatures (e.g., 235°C). researchgate.net The mechanism involves the adsorption of the ester and a hydrogen source (like methanol in catalytic transfer hydrogenation) onto the catalyst surface, followed by activation on the metallic sites (e.g., reduced copper). researchgate.net

The optimization of such hydrogenation reactions depends critically on the catalyst composition and reaction conditions. For instance, the addition of zirconia to a Cu/ZnO/Al₂O₃ catalyst can enhance its performance in the catalytic transfer hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. researchgate.net Reaction parameters such as temperature, hydrogen pressure, and catalyst loading are crucial for achieving high conversion and selectivity. nih.gov

Catalytic Etherification:

The alcohol functionality of this compound can undergo further etherification. Acid-catalyzed etherification is a common method. The reaction mechanism can vary, with possibilities including SN1 and SN2 pathways, as well as Rideal-Eley and Langmuir-Hinshelwood mechanisms in heterogeneous catalysis. researchgate.net For example, in the gas-phase etherification of cyclopentanol (B49286) with methanol over ZSM-5 zeolites, a Rideal-Eley mechanism has been proposed, where cyclopentanol is adsorbed on the acid sites of the catalyst and then reacts with methanol from the gas phase. researchgate.net

Optimization of catalytic etherification involves selecting an appropriate catalyst and reaction conditions to favor the desired cross-etherification over self-etherification. Factors such as the Si/Al ratio in zeolite catalysts, reaction temperature, and the molar ratio of the alcohol reactants are key parameters to control for achieving high yield and selectivity of the desired asymmetric ether. researchgate.net

Table 2: Optimization of Catalytic Reactions for Cyclohexanol Derivatives

| Reaction Type | Catalyst System | Typical Conditions | Key Optimization Parameters | Observed Outcomes |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Cu/ZnO/Al₂O₃/ZrO₂ | 235°C, Methanol as H-donor | ZrO₂ content, Temperature | 96.6% conversion, 60.7% selectivity for CHDM from DMCD. researchgate.net |

| Aerobic Oxidation | TEMPO/CuCl/DABCO | 100°C, Toluene, O₂ | Ligand type, Solvent, Temperature | Effective for primary benzylic and allylic alcohols. mdpi.com |

| Gas-Phase Etherification | ZSM-5 Zeolite | Gas-phase reaction | Catalyst Si/Al ratio, Temperature | 83% selectivity for cyclopentyl methyl ether from cyclopentanol and methanol. researchgate.net |

| Two-Step Hydrogenation (PTA to CHDM) | 1. Pd/C 2. Ru-Sn/C | 1. 250°C, 12 MPa H₂ 2. 250°C, 10 MPa H₂ | Reaction time, Pressure, Temperature | 97.7% yield of CHDM from CHDA in the second step. nih.gov |

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural confirmation of (4-(Methoxymethyl)cyclohexyl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is utilized to determine the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the confirmation of the cyclohexyl ring, the methoxymethyl group, and the methanol (B129727) substituent.

Infrared (IR) Spectroscopy: Vapor phase IR spectra help identify the functional groups present in this compound. Key absorptions would include a broad peak characteristic of the O-H stretch from the alcohol group and C-O stretching vibrations from the ether and alcohol functionalities.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the compound's molecular weight and fragmentation pattern. nih.gov The mass spectrum provides a molecular fingerprint that aids in its identification. For this compound, the molecular weight is 158.24 g/mol . nih.gov The fragmentation pattern in GC-MS shows characteristic ions, with top peaks observed at specific mass-to-charge ratios (m/z), such as 95 m/z. nih.gov

Chromatographic Separation and Detection Protocols

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Gas chromatography is particularly well-suited for this volatile compound.

GC-MS is a powerful technique for separating and identifying isomers of cyclohexyl derivatives. While specific studies on the isomer separation of this compound are not extensively detailed in the provided context, the methodology applied to the closely related and co-contaminating compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), provides a strong procedural basis. nih.govusgs.gov

Following the 2014 Elk River chemical spill, a heated purge-and-trap GC-MS method was developed to determine the cis- and trans-isomers of 4-MCHM in water samples. nih.govusgs.gov This approach allows for the separation of geometric isomers, which often exhibit different physical properties and environmental fates. The method demonstrated high sensitivity with detection limits in the sub-microgram per liter (µg/L) range, showcasing its suitability for trace-level analysis. nih.gov Similar GC-MS protocols are applied for the analysis of crude MCHM, a mixture known to contain this compound. chromatographyonline.com

Table 1: GC-MS Method Detection Limits for a Related Cyclohexane (B81311) Derivative

| Isomer | Method Detection Limit (µg/L) |

|---|---|

| trans-4-MCHM | 0.16 |

| cis-4-MCHM | 0.28 |

| Total 4-MCHM | 0.4 |

Data from a study on (4-methylcyclohexyl)methanol, a structurally similar compound often analyzed alongside this compound. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. chromatographyonline.comresearchgate.net

Thin Film Microextraction (TFME): TFME is a more recent evolution of SPME that utilizes a flat, thin film of sorbent material. This format provides a larger surface area-to-volume ratio compared to traditional fibers, which can lead to faster extraction times and higher extraction efficiency. chromatographyonline.comresearchgate.net

Research comparing SPME and TFME for the analysis of crude MCHM components, including this compound, found that both microextraction methods offered superior performance in terms of achievable limits of quantitation (LOQ) compared to standard solid-phase extraction (SPE) protocols. chromatographyonline.comresearchgate.net The TFME method, in particular, was identified as the optimal approach due to its sensitivity and higher analytical throughput. chromatographyonline.comresearchgate.net

Environmental Monitoring and Trace Analysis Research

The need for robust analytical methods for this compound became particularly evident after the 2014 Elk River chemical spill in West Virginia. chromatographyonline.comresearchgate.net The spilled material, known as crude MCHM, was a mixture containing this compound as a significant component (4–22%). chromatographyonline.com Consequently, analytical methods were developed to monitor its presence in environmental water samples at trace levels. chromatographyonline.com

Studies focused on developing methods capable of detecting crude MCHM constituents below the odor threshold. chromatographyonline.comresearchgate.net The use of TFME coupled with GC-MS established limits of quantitation below 0.55 µg/L for aqueous crude MCHM, demonstrating the high sensitivity required for environmental monitoring. researchgate.net Following the spill, monitoring of tap water in affected areas showed the persistence of these chemicals within the water distribution system, with concentrations of the primary component, 4-MCHM, being detected weeks after the initial event over 600 km from the spill site. nih.govusgs.govchromatographyonline.com This highlights the importance of sensitive and reliable analytical techniques for assessing the long-term environmental impact and human exposure risks associated with such contaminants. chromatographyonline.com

Table 2: Performance Comparison of Extraction Methods for Crude MCHM Components

| Method | Key Advantage | Limit of Quantitation (LOQ) |

|---|---|---|

| Solid-Phase Extraction (SPE) | Standard EPA-based method | Higher than microextraction methods |

| Solid-Phase Microextraction (SPME) | Enhanced performance, lower LOQ than SPE | Lower than SPE |

| Thin Film Microextraction (TFME) | Optimal sensitivity and throughput | < 0.55 µg/L for aqueous crude MCHM |

Data derived from comparative studies on crude MCHM components. chromatographyonline.comresearchgate.net

Development of Novel Analytical Assays

The investigation into the Elk River contamination spurred the development of new and improved analytical assays for MCHM components. The primary goal was to create methods with lower detection limits and higher throughput than existing standard procedures, such as those based on U.S. Environmental Protection Agency (EPA) methods. chromatographyonline.comresearchgate.net

The development and validation of SPME and TFME methods represent a significant advancement in the analysis of these compounds. chromatographyonline.com These microextraction techniques were optimized for the simultaneous analysis of all known components of crude MCHM. chromatographyonline.com The research demonstrated that these novel assays could achieve lower limits of quantitation, making them more suitable for detecting the trace levels of contaminants relevant to public health and environmental safety. chromatographyonline.comresearchgate.net This work established TFME as a superior extraction approach for monitoring this compound and other related compounds in water. chromatographyonline.com

Structure Reactivity Relationships and Derivative Chemistry

Synthesis and Characterization of Analogues and Derivatives

The synthesis of analogues and derivatives of (4-(Methoxymethyl)cyclohexyl)methanol allows for the systematic study of how structural modifications impact the compound's properties.

The synthesis of cyclohexane (B81311) derivatives bearing both ether and hydroxyl groups can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing cyclohexane core. For instance, starting from a cyclohexane derivative with two hydroxyl groups, such as 1,4-cyclohexanedimethanol (B133615), one of the hydroxyl groups can be selectively protected or converted into an ether, leaving the other available for further reactions.

Another approach is the catalytic hydrogenation of aromatic precursors. For example, aromatic ethers containing a reducible functional group can be hydrogenated to yield the corresponding saturated cyclohexane derivative. This method can produce a variety of substituted cyclohexanes with control over the stereochemistry depending on the catalyst and reaction conditions used.

The table below summarizes some examples of cyclohexane derivatives possessing both ether and hydroxyl functionalities and the general synthetic approaches.

| Compound Name | Functional Groups | General Synthetic Approach |

| This compound | Primary Alcohol, Methyl Ether | Reduction of a diester or dicarboxylic acid derivative of cyclohexane, followed by selective etherification. |

| 4-Methoxycyclohexanol | Secondary Alcohol, Methyl Ether | Hydrogenation of p-methoxyphenol. |

| 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol | Tertiary Alcohol, Methyl Ether, Nitrile | Reaction of 4-methoxyphenyl (B3050149) acetonitrile (B52724) with cyclohexanone. |

The substituted cyclohexane ring in this compound gives rise to stereoisomerism. The methoxymethyl and hydroxymethyl groups can be either on the same side of the ring (cis) or on opposite sides (trans).

These stereoisomers can exhibit different physical properties and chemical reactivities due to the different spatial orientations of their functional groups (axial vs. equatorial). For instance, the accessibility of the hydroxyl group for a reaction might be different in the cis isomer compared to the trans isomer, potentially leading to different reaction rates.

Stereoisomer-specific derivatization involves either starting with a pure stereoisomer of this compound or employing a stereoselective reaction that favors the formation of one derivative isomer over another. The separation of cis and trans isomers can often be achieved by chromatographic techniques. While specific examples for the derivatization of this compound isomers are not extensively documented in publicly available literature, the principles of stereoselective synthesis are well-established. For example, base-catalyzed reactions of homophthalic anhydrides with aldehydes have been shown to favor the formation of trans isomers in the synthesis of certain 3,4-disubstituted isochromene-4-carboxylic acids. Similar principles of thermodynamic and kinetic control can be applied to direct the outcome of derivatization reactions on the this compound core.

The relationship between the chemical structure of this compound and its derivatives and their physical and chemical properties is a key area of investigation. The orientation of the functional groups, as determined by the cis/trans isomerism, is expected to play a significant role.

Physical Properties:

Solubility: The compound is expected to be soluble in organic solvents, with the hydroxyl group imparting some polarity and potential for solubility in more polar solvents.

Chemical Properties:

Reactivity: The stereochemistry of the cyclohexane ring can affect the reactivity of the functional groups. For example, an axially oriented hydroxymethyl group may be more sterically hindered than an equatorially oriented one, which could affect the rates of reactions involving this group.

Biological Activity: In related cyclohexane derivatives, the stereochemistry is known to be a critical determinant of biological activity. For instance, the cooling sensation of menthol (B31143) and its derivatives is highly dependent on the specific stereoisomer. While no specific biological activities are discussed here, it is a well-established principle that the three-dimensional structure of a molecule is crucial for its interaction with biological systems.

The table below outlines the expected influence of structural features on the properties of this compound and its derivatives.

| Structural Feature | Influenced Property | Expected Effect |

| Hydroxyl Group (-OH) | Polarity, Boiling Point, Reactivity | Increases polarity and boiling point through hydrogen bonding; acts as a site for esterification, oxidation, etc. |

| Ether Group (-OCH₃) | Polarity, Reactivity | Contributes to polarity; generally unreactive except under harsh acidic conditions for cleavage. |

| Cis/Trans Isomerism | Physical Properties, Reactivity | Affects molecular symmetry, dipole moment, and steric accessibility of functional groups, leading to differences in boiling point, melting point, and reaction rates. |

Applications in Advanced Materials and Chemical Technologies

Utility as a Versatile Synthetic Intermediate

The primary recognized application of (4-(Methoxymethyl)cyclohexyl)methanol is as an intermediate in organic synthesis. cymitquimica.com Its bifunctional nature, with two distinct oxygen-containing groups, allows for sequential and selective reactions to introduce complexity.

Building Block for Complex Organic Scaffolds

The structure of this compound, featuring a rigid cyclohexane (B81311) core, is a valuable starting point for the synthesis of complex, three-dimensional molecular architectures. The primary alcohol (-CH2OH) group is a versatile handle for a wide range of chemical transformations.

Potential Reactions for Scaffold Synthesis:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion of the alcohol to a different ether, creating diether compounds.

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid, providing further synthetic pathways.

Halogenation: Replacement of the hydroxyl group with a halogen to create a reactive site for nucleophilic substitution.

These transformations allow chemists to build upon the cyclohexyl framework, incorporating it into larger and more complex molecules that are challenging to synthesize from simpler acyclic or aromatic precursors. nih.gov

Precursor in Pharmaceutical Synthesis Research

In the context of medicinal chemistry, the saturated alicyclic ring of cyclohexanemethanol (B47985) derivatives is a desirable feature. It provides a non-aromatic, rigid scaffold that can orient functional groups in specific spatial arrangements for interaction with biological targets. One supplier categorizes this compound within its "Protein Degrader Building Blocks" product family, suggesting its potential use in the synthesis of molecules for targeted protein degradation, a modern approach in drug discovery. calpaclab.com The use of methanol (B129727) as a solvent is common in the extraction and synthesis of active pharmaceutical ingredients (APIs) from natural sources, highlighting the utility of methoxy-containing compounds in this field. purosolv.comsdfine.com

Polymer Science and Engineering Applications

The functional groups of this compound make it a candidate for incorporation into various polymer systems, where it can influence the final properties of the material.

Role in Polymerization Processes

The primary alcohol group can participate in step-growth polymerization reactions. For instance, it can react with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The inclusion of the cycloaliphatic ring from this compound into the polymer backbone would be expected to impart properties such as:

Increased thermal stability

Enhanced mechanical strength and rigidity

Improved chemical resistance

The pendant methoxymethyl group would also influence polymer properties by affecting chain packing, solubility, and flexibility.

Cross-linking and Property Enhancement in Polymeric Systems

Cross-linking agents are crucial for creating three-dimensional polymer networks, which transforms thermoplastic materials into more robust and stable thermosets. specialchem.com These agents form covalent bonds between polymer chains, leading to significant improvements in mechanical strength, thermal stability, and chemical resistance. specialchem.commdpi.com

As a di-functional molecule (considering the alcohol as a reactive site and the ether as a stable polar group), this compound itself is not a typical cross-linker. However, it can be chemically modified to become one. For example, the alcohol could be reacted with a molecule like epichlorohydrin (B41342) to introduce an epoxide group, or with acrylic acid to introduce a polymerizable double bond. The resulting derivative could then be used as a reactive monomer or cross-linking agent to enhance the properties of polymeric systems like polymethyl methacrylate (B99206) (PMMA) or other resins. nih.gov The incorporation of the cyclohexane ring can improve durability and hardness in the final cross-linked material. mdpi.com

Catalysis and Chemical Process Development

While specific research detailing the use of this compound in catalysis is not prominent, its structure suggests potential roles. The oxygen atoms in the alcohol and ether groups have lone pairs of electrons, making them potential coordinating sites for metal catalysts. It could serve as a bidentate ligand, where the specific geometry imposed by the cyclohexane ring could influence the selectivity of a catalytic reaction.

Furthermore, in chemical process development, compounds like this can be used as high-boiling point specialty solvents or as reactants in the synthesis of other performance chemicals. For example, a related compound, 4-methylcyclohexanemethanol (MCHM), is noted for its use in froth flotation processes for cleaning coal, indicating a potential application space for functionalized cyclohexanemethanol derivatives in industrial processes. researchgate.net

Biological Activity and Environmental Fate Research

In Vitro and In Vivo Biological Impact Studies

The biological impact of (4-(Methoxymethyl)cyclohexyl)methanol (MMCHM) has been a subject of investigation, largely spurred by its presence in a chemical mixture involved in the 2014 Elk River chemical spill in West Virginia. As a component of the crude 4-methylcyclohexanemethanol (MCHM) mixture, which contaminated the drinking water supply for a significant population, understanding its toxicological profile became a priority for public health.

Cytotoxicity and Cellular Response Investigations

Direct and comprehensive studies on the cytotoxicity of pure this compound are not extensively available in publicly accessible literature. Following the 2014 chemical spill, the National Toxicology Program (NTP) initiated a series of studies on the components of the crude MCHM mixture, including MMCHM. These investigations included assessments in model organisms such as C. elegans and zebrafish embryos to evaluate potential toxicity.

While specific data on MMCHM's cytotoxicity is sparse, research on the closely related and primary component of the spill, 4-methylcyclohexanemethanol (4-MCHM), provides some context. Studies on 4-MCHM in human A549 cells indicated that it could induce biomarkers related to DNA damage, suggesting a potential for genotoxicity that warrants further investigation. nih.gov In yeast cells, 4-MCHM was found to cause chemical stress associated with transmembrane transport and transporter activity. nih.gov Given the structural similarity, it is plausible that MMCHM could elicit similar cellular responses, although dedicated studies are required for confirmation.

Interactive Data Table: NTP Studies on Elk River Chemical Spill-Associated Samples

Metabolic Pathways and Metabolite Identification

Detailed studies elucidating the specific metabolic pathways of this compound in mammals are limited. However, based on the metabolism of similar alicyclic alcohols and ethers, a general metabolic route can be hypothesized. The metabolism is likely to proceed through two main pathways: oxidation of the primary alcohol group and O-dealkylation of the methoxymethyl group.

The primary alcohol moiety is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid, 4-(methoxymethyl)cyclohexanecarboxylic acid. This is a common metabolic pathway for primary alcohols.

The methoxymethyl group can undergo O-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes. This would lead to the formation of an unstable hemiacetal, which would then break down to yield 4-(hydroxymethyl)cyclohexanemethanol and formaldehyde (B43269). The formaldehyde would then be further oxidized to formic acid.

Environmental Biotransformation and Degradation Kinetics

Microbial Degradation Mechanisms in Aquatic and Sedimentary Systems

For the structurally similar 4-MCHM, biodegradation has been observed to follow first-order kinetics. nih.govnih.gov The degradation can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally faster. nih.gov The process is primarily attributed to biodegradation, with minimal contribution from sorption to sediment. nih.gov It is plausible that the cyclohexane (B81311) ring of MMCHM is degraded through similar microbial pathways as 4-MCHM.

The methoxymethyl group in MMCHM introduces an ether linkage, which can also be a target for microbial degradation. Aerobic microorganisms are known to cleave ether bonds through oxidative O-dealkylation, a process initiated by monooxygenase enzymes. This would result in the formation of an alcohol and an aldehyde, which can be further metabolized.

Interactive Data Table: Biodegradation of 4-MCHM (a related compound)

Long-Term Environmental Behavior Studies

There is a lack of long-term environmental behavior studies specifically focused on this compound. The long-term fate of a chemical in the environment is influenced by a combination of its persistence, potential for bioaccumulation, and transport mechanisms. Without specific data for MMCHM, its long-term behavior can only be inferred from its chemical structure and the behavior of related compounds. The presence of hydroxyl and ether groups suggests a degree of water solubility, which would affect its partitioning in the environment. Further research is needed to determine its potential for long-term persistence and bioaccumulation in various environmental compartments.

Structure-Activity Relationship (SAR) in Biological Systems

A detailed structure-activity relationship (SAR) analysis for this compound and its analogs is not well-established in the scientific literature. SAR studies are crucial for predicting the toxicity of chemicals based on their molecular structure and for understanding the mechanisms of their biological activity.

For substituted cyclohexanemethanols, the nature and position of the substituent on the cyclohexane ring, as well as the properties of the functional groups, would be expected to influence their biological activity. In the case of MMCHM, the key structural features are the cyclohexane ring, the primary alcohol group, and the methoxymethyl group.

Future Directions in 4 Methoxymethyl Cyclohexyl Methanol Research

Computational Chemistry and Molecular Dynamics Simulations

Future computational studies will be instrumental in elucidating the molecular behavior of (4-(Methoxymethyl)cyclohexyl)methanol. Molecular dynamics simulations can offer insights into the conformational landscape of the molecule, revealing the preferred spatial arrangements of its methoxymethyl and methanol (B129727) groups on the cyclohexane (B81311) ring. Such simulations could predict its interactions with various solvents and biological macromolecules, laying the groundwork for its application in materials science and pharmacology.

Furthermore, quantum mechanics calculations can be employed to determine its electronic properties, such as orbital energies and charge distribution. This information is crucial for understanding its reactivity and for designing new reactions. For instance, understanding the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) gap can inform its potential use in electronic materials or as a reactant in specific chemical transformations.

Development of Targeted Chemical Probes and Tools

The development of chemical probes is a vital area of chemical biology for understanding complex biological systems. chemicalprobes.orgeubopen.org this compound, with its bifunctional nature (ether and alcohol), presents a unique scaffold for the design of targeted chemical probes. Future research could focus on modifying the hydroxyl or methoxy (B1213986) groups to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and tracking of the molecule within cellular environments.

Moreover, by attaching reactive groups, derivatives of this compound could be engineered as activity-based probes to covalently label specific enzymes or receptors. The cyclohexane backbone provides a rigid framework that can be functionalized to achieve high selectivity for a target protein. The exploration of its potential as a fragment in fragment-based drug discovery is another promising avenue, where its binding to therapeutic targets could be assessed and optimized.

Exploration of Novel Catalytic Transformations

The presence of both a primary alcohol and an ether group on a cyclohexane ring makes this compound an interesting substrate for exploring novel catalytic transformations. dtu.dk Future research in this area could investigate its dehydrogenation to produce valuable aldehydes or carboxylic acids, reactions that are central to green chemistry. Catalytic oxidation of the primary alcohol, while preserving the ether linkage, would be a key challenge and a testament to catalyst selectivity.

Conversely, the ether group could be targeted for cleavage or rearrangement using specific catalysts, leading to the formation of diols or other functionalized cyclohexanes. The stereochemistry of the cyclohexane ring (cis/trans isomerism) could also play a significant role in the outcome of these catalytic reactions, offering a pathway to stereoselective synthesis. Investigating its use as a starting material for the synthesis of polyesters or other polymers is another area ripe for exploration.

Interdisciplinary Research in Environmental and Health Sciences

The potential environmental fate and health impacts of this compound warrant interdisciplinary investigation. Drawing parallels from studies on related compounds like (4-methylcyclohexyl)methanol (B126014) (MCHM), which was the subject of environmental concern after a chemical spill, it is crucial to understand the biodegradability and potential toxicity of this compound. nih.govresearchgate.net

Future research should focus on its persistence in aquatic and terrestrial environments and its potential for bioaccumulation. Toxicological studies will be necessary to assess its effects on various organisms, from microorganisms to higher life forms. This research will involve collaboration between chemists, environmental scientists, and toxicologists to build a comprehensive profile of the compound's environmental and health footprint, ensuring its safe handling and use in any future applications.

Q & A

Q. What are the common synthetic routes for (4-(Methoxymethyl)cyclohexyl)methanol in laboratory settings?

A1: Synthesis typically involves acid-catalyzed dehydration of precursor alcohols or functional group interconversion. For example, analogous compounds like 4-methylcyclohexanol are dehydrated using phosphoric acid under reflux, followed by distillation to isolate the product. Purification steps may include sodium chloride extraction to remove aqueous impurities and column chromatography for final isolation . Methoxymethyl group introduction can be achieved via alkylation of cyclohexanol derivatives using methyl iodide in the presence of Na₂CO₃, as demonstrated in similar systems .

Q. Which analytical techniques are effective for characterizing this compound?

A2: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is critical for identifying volatile derivatives and quantifying purity. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl and methoxy peaks at ~3200–3600 cm⁻¹ and ~2800 cm⁻¹, respectively). Bromine (Br₂) tests can validate alkene formation in dehydration byproducts. Advanced microextraction methods like solid-phase microextraction (SPME) enhance sensitivity for trace analysis in environmental matrices .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring influence the reactivity of this compound in oxidation reactions?

A3: The methoxymethyl group acts as an electron-donating substituent, stabilizing carbocation intermediates and directing regioselectivity. Studies on analogous 4-methoxycyclohexanol derivatives show that substituents alter reaction pathways during oxidation with reagents like Pb(OAc)₄, favoring specific diastereomers or rearranged products. Steric effects may further slow reaction kinetics compared to unsubstituted analogs .

Q. What strategies optimize the yield of this compound during synthesis?

A4: Yield optimization involves:

- Reaction conditions : Controlled reflux temperatures (e.g., 80–100°C) to minimize side reactions.

- Catalyst selection : Na₂CO₃ or K₂CO₃ for alkylation steps to reduce acid-catalyzed decomposition.

- Purification : Preparative GC or silica gel chromatography to separate isomers, as seen in cyclohexanol derivative syntheses .

- Stoichiometry : Excess methyl iodide (1.5–2.0 eq) ensures complete methoxymethylation .

Q. How can environmental samples be analyzed for trace amounts of this compound?

A5: Solid-phase microextraction (SPME) or thin-film microextraction (TFME) paired with GC-MS achieves detection limits <1 ppb. For aqueous samples, sodium chloride salting-out improves extraction efficiency. Method validation includes spike-recovery experiments (80–120% recovery) and comparison with internal standards like deuterated cyclohexanols .

Q. What are the competing reaction mechanisms in the acid-catalyzed dehydration of related cyclohexanol derivatives?

A6: Three mechanisms compete:

- E1 : Carbocation formation followed by β-hydrogen elimination, influenced by substituent stability.

- E2 : Concerted elimination, favored in sterically hindered systems.

- Carbocation rearrangements : Hydride or alkyl shifts, leading to non-Zaitsev products. For example, 4-methylcyclohexanol dehydration yields 1-methylcyclohexene (Zaitsev) and methylenecyclohexane (non-Zaitsev), with ratios dependent on acid strength and temperature .

Q. What structure-activity relationship (SAR) studies are relevant for modifying this compound?

A7: SAR studies focus on:

- Substituent position : Moving the methoxymethyl group to the 3-position alters steric and electronic profiles, impacting reactivity in nucleophilic substitutions.

- Hydroxyl group modification : Converting the hydroxyl to a ketone (via oxidation) or halide (via PBr₃) changes biological activity and solubility, as observed in analogous cyclohexanemethanol derivatives .

Q. What computational methods support mechanistic studies of this compound’s reactions?

A8: Density functional theory (DFT) calculations predict transition states and energy barriers for dehydration pathways. Molecular dynamics simulations model solvent effects (e.g., methanol vs. THF) on reaction kinetics. These methods align with experimental data from GC and NMR studies .

Q. How does the compound’s stereochemistry affect its chemical behavior?

A9: Cis/trans isomerism in the cyclohexane ring influences hydrogen-bonding capacity and solubility. For example, trans isomers often exhibit higher melting points due to symmetrical crystal packing. Stereochemical assignments rely on NOESY NMR and X-ray crystallography, as demonstrated in 4-methylcyclohexanol derivatives .

Q. What are the knowledge gaps in current research on this compound?

A10: Key gaps include:

- Biodegradation pathways : Limited data on microbial degradation in environmental matrices.

- Toxicity profiles : Analogous compounds like MCHM show low acute toxicity but require chronic exposure studies .

- Catalytic asymmetric synthesis : No reported methods for enantioselective production, which is critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.